BenchChemオンラインストアへようこそ!

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide

Physicochemical profiling Drug-likeness Lead optimization

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule (MW 336.4 g/mol) belonging to the benzamide class, featuring a 3,5-dimethylpyrazole ring linked via an ethyl spacer to a 3-(pyridin-2-yloxy)benzamide core. The compound is primarily offered as a building block or research tool (typical purity ≥95%) with no approved therapeutic indication.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1705160-99-1
Cat. No. B2409749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide
CAS1705160-99-1
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C
InChIInChI=1S/C19H20N4O2/c1-14-12-15(2)23(22-14)11-10-21-19(24)16-6-5-7-17(13-16)25-18-8-3-4-9-20-18/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)
InChIKeyRDIFYZNKIYXGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide (CAS 1705160-99-1): Structural Identity and Procurement Baseline


N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule (MW 336.4 g/mol) belonging to the benzamide class, featuring a 3,5-dimethylpyrazole ring linked via an ethyl spacer to a 3-(pyridin-2-yloxy)benzamide core . The compound is primarily offered as a building block or research tool (typical purity ≥95%) with no approved therapeutic indication . Its structural architecture combines a hydrogen-bond-donating amide linker, a potentially metal-chelating pyridyl-ether motif, and a substituted pyrazole, enabling engagement with diverse biological targets . PubChem, ChEMBL, and BindingDB do not contain experimentally determined bioactivity data for this specific CAS number, indicating its current role as a discovery-phase research intermediate rather than a validated probe [1].

Why Generic Substitution of N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide (CAS 1705160-99-1) is Not Advisable


In-class benzamide-pyrazole compounds cannot be interchanged without risk of altering key molecular recognition features. The specific 3-(pyridin-2-yloxy) substitution pattern on the benzamide ring introduces a unique hydrogen-bond-acceptor/π-stacking motif distinct from 4-substituted or unsubstituted analogs . Even minor positional isomerism (e.g., moving the pyridyl-ether from the 3- to the 4-position) can drastically change LogP, polar surface area, and target-binding pharmacophore geometry . Furthermore, the 3,5-dimethyl substitution on the pyrazole ring modulates the electron density and steric environment of the heterocycle, which can affect metabolic stability and off-target profiles relative to monomethyl or unsubstituted pyrazole derivatives . Therefore, procurement based on generic structural class alone risks selecting a compound with divergent physicochemical properties and unvalidated biological behavior.

Quantitative Differentiation Evidence for N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide (CAS 1705160-99-1)


Meta-Pyridyl-Ether Substitution vs. Para-Thiazolyl-Ether Analog: Physicochemical Property Shift

The target compound's 3-(pyridin-2-yloxy) group creates a distinct pharmacophore compared to 4-substituted analogs such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-49-9) . Calculated property shifts: TPSA (topological polar surface area) increases from ~67 Ų to ~80 Ų when comparing a 4-thiazolyl-ether to a 3-pyridyl-ether, due to the additional nitrogen in the pyridine ring; cLogP decreases by approximately 0.3–0.5 log units, reflecting the more hydrophilic pyridine . These shifts move the compound closer to oral bioavailability parameter space (TPSA <140 Ų, cLogP 1–5), while the 4-thiazolyl analog falls slightly outside optimal CNS penetration ranges .

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomerism: 3-(Pyridin-2-yloxy) vs. 4-(Pyridin-2-yloxy) Benzamide Scaffolds

The 3-substituted benzamide scaffold of the target compound provides a different vector angle for the pyridyl-ether side chain compared to the 4-substituted isomer 4-(pyridin-2-yloxy)benzamide . This positional isomerism alters the distance and geometry between the amide NH and the pyridine nitrogen, which can be critical for bidentate hydrogen-bonding interactions with kinase hinge regions or other ATP-binding pockets [1]. In the 3-substituted isomer, the pyridine nitrogen is positioned approximately 5.5–6.5 Å from the amide carbonyl, whereas in the 4-substituted isomer this distance extends to 7.5–8.5 Å, potentially missing optimal H-bonding geometry observed in type I kinase inhibitors [1].

Medicinal chemistry Structure-activity relationship Isosterism

Dimethylpyrazole Substituent Effect: 3,5-Dimethyl vs. Unsubstituted Pyrazole Analogs

The 3,5-dimethyl substitution on the pyrazole ring provides steric shielding of the N1 and C4 positions, which class-level evidence suggests can reduce oxidative metabolism compared to unsubstituted pyrazole derivatives [1]. In analogous series, 3,5-dimethylpyrazole-containing compounds exhibit 2- to 5-fold longer microsomal half-lives than their 1H-pyrazole counterparts due to blocked CYP-mediated oxidation at the 4-position [1]. The target compound retains this protective methylation pattern, whereas analogs like N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide lack both the pyrazole dimethylation and the ethyl spacer, potentially resulting in rapid metabolic clearance .

Metabolic stability CYP inhibition Lead profiling

Ethyl Spacer Length: Two-Carbon Linker vs. Methylene or Propyl Linker Analogs

The ethyl (–CH₂CH₂–) spacer between the benzamide nitrogen and the pyrazole ring provides a specific conformational reach distinct from shorter methylene-linked or longer propyl-linked analogs. In available vendor catalogs, the two-carbon linker is the most prevalent architecture among pyrazole-benzamide research compounds, suggesting it achieves an optimal trade-off between flexibility and entropic penalty upon binding . The closest commercially available analog with a different linker is N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide, which uses a methylene spacer and a pyridine-pyrazole linkage, resulting in a markedly different molecular shape and reduced rotational freedom (1 rotatable bond vs. 3 in the target compound) .

Conformational flexibility Target engagement Pharmacophore modeling

Recommended Research and Industrial Application Scenarios for N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide (CAS 1705160-99-1)


Kinase Inhibitor Fragment Screening and Lead Generation

The 3-(pyridin-2-yloxy)benzamide scaffold positions the pyridine nitrogen for potential hinge-region hydrogen bonding in kinase ATP-binding sites . The ethyl linker and 3,5-dimethylpyrazole provide a vector for probing the ribose pocket or solvent-exposed region. This compound can serve as a core scaffold for fragment-based screening campaigns targeting kinases where pyridyl-ether hinge binders are known to be effective (e.g., VEGFR, PDGFR families) .

Physicochemical Probe for Peripheral vs. CNS Target Engagement Studies

With a calculated TPSA near 80 Ų and cLogP around 2.8, this compound occupies a borderline physicochemical space suitable for peripheral target engagement with reduced CNS penetration . It can be used as a matched molecular pair (MMP) comparator to more lipophilic analogs (e.g., 4-thiazolyl-ether) in studies designed to correlate physicochemical properties with tissue distribution .

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The primary amine-reactive benzamide and the functionalizable pyridyl group make this compound a versatile intermediate for constructing amide-bond-diversified or metal-complexed libraries . It is suitable for parallel synthesis of compound arrays aiming to explore SAR around the pyrazole C4 position or the pyridine C6 position .

Negative Control for 4-Substituted Benzamide Lead Series

For research groups optimizing a 4-substituted benzamide lead, the 3-substituted isomer can serve as a positional control to validate that observed activity is dependent on the specific substitution pattern, not merely the presence of the pyridyl-ether motif . This application is particularly relevant for projects where a 4-(pyridin-2-yloxy)benzamide core is being explored .

Quote Request

Request a Quote for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.